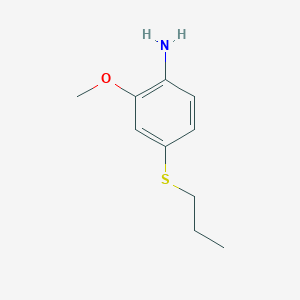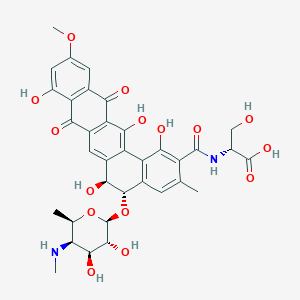
Phosphate de potassium
Vue d'ensemble
Description
Potassium phosphate is an inorganic compound formed by the combination of potassium and phosphate ions. It is a white, water-soluble salt that is widely used in laboratories, biochemistry, and medicine. It is a vital component of many biochemical processes and is used in a variety of laboratory experiments. Potassium phosphate is important for the maintenance of acid-base balance, osmotic pressure, and the metabolism of carbohydrates, proteins, and fats.
Applications De Recherche Scientifique
Industrie médicale
Le phosphate de potassium est utilisé comme conservateur, désinfectant, déodorant et détoxifiant dans l'industrie médicale. Il joue un rôle crucial dans le maintien des niveaux de pH et est utilisé dans diverses formulations médicales .
Traitement de l'eau
Il sert d'agent de traitement de l'eau pour purifier l'eau et traiter les eaux usées. Ses propriétés aident à éliminer les contaminants et à améliorer la qualité de l'eau pour une utilisation sûre .
Nanotechnologie
Dans le domaine de la nanotechnologie, le this compound est utilisé pour produire des nanomatériaux et sert de modificateur. Il a des applications potentielles dans les domaines biomédical, optique et électronique en raison de sa capacité à former des nanoparticules .
Agriculture
Le this compound est utilisé en agriculture comme engrais. Il affecte les propriétés du sol telles que la capacité d'échange cationique (CEC) et la disponibilité des nutriments, influençant la croissance des plantes et le rendement des cultures .
Fabrication de batteries
C'est une matière première importante pour la production de matériau de cathode de batterie au lithium, contribuant au développement des technologies de stockage d'énergie .
Production chimique
Le processus de production du this compound implique l'utilisation d'acide phosphorique, qui est dérivé de phosphates naturels. Ce processus chimique est essentiel pour créer diverses formes de this compound utilisées dans différentes industries .
Mécanisme D'action
Target of Action
Potassium phosphate, in the form of organic and inorganic phosphate, plays a crucial role in various biochemical functions in the body. It is involved in significant metabolic and enzymatic reactions in almost all organs and tissues . The primary targets of potassium phosphate are the cells of the body, where it influences the steady state of calcium levels .
Mode of Action
Potassium phosphate exerts a modifying influence on calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion . Potassium, the major cation of intracellular fluid, is essential for nerve impulse conduction in the heart, brain, and skeletal muscle. It also plays a role in the contraction of cardiac, skeletal, and smooth muscles, maintenance of normal renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .
Biochemical Pathways
Potassium phosphate is involved in a variety of biochemical pathways. It plays a role in the regulation of pH, the production of ATP through the process of phosphorylation, and the activation of many enzymes. It is also involved in the storage and transfer of energy within cells .
Pharmacokinetics
Potassium phosphate is well absorbed from the upper gastrointestinal tract. Once absorbed, it enters cells via active transport from extracellular fluid . The majority of the absorbed potassium phosphate is excreted in the urine, with over 80% to 90% of the dose reabsorbed by the kidney .
Result of Action
The action of potassium phosphate results in a variety of effects at the molecular and cellular level. It plays a critical role in maintaining the body’s acid-base balance and contributes to the normal functioning of cells, including the conduction of nerve impulses and muscle contractions . It is also used to treat or prevent hypophosphatemia (low blood levels of phosphorus) .
Action Environment
The action of potassium phosphate can be influenced by various environmental factors. For instance, the pH of the soil can affect the availability of potassium phosphate for plant uptake . In human health, factors such as diet, kidney function, and overall health status can influence the body’s ability to absorb and utilize potassium phosphate .
Safety and Hazards
You should not use potassium phosphate if you have low levels of calcium, or high levels of potassium or phosphorus in your body . Wear personal protective equipment/face protection. Avoid dust formation. Do not get in eyes, on skin, or on clothing. Ensure adequate ventilation. Avoid ingestion and inhalation .
Orientations Futures
Potassium phosphate is used in buffers, nutrient solutions, yeast foods, special liquid fertilizers, sonar systems and other electronic applications; Used as a nutritional supplement in foods, a nonlinear optical material for laser use, and in wastewater treatment . The use of Plasmolite is considered to be promising for the production of activated H 2 O 2 for protecting plants and stimulating growth, particularly for enhancing the functions of K and P 2 O 5 of fertilizers .
Analyse Biochimique
Biochemical Properties
Potassium phosphate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the process of energy transfer reactions and signal transduction processes that are vital for all life forms .
Cellular Effects
Potassium phosphate has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alleviate the toxic impacts of zinc oxide nanoparticles in crops .
Molecular Mechanism
At the molecular level, potassium phosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is absorbed by root cells in an energy-dependent process facilitated by the PHT1 family of plant phosphate transporters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium phosphate change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Metabolic Pathways
Potassium phosphate is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Potassium phosphate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of potassium phosphate and its effects on its activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
| { "Design of the Synthesis Pathway": "Potassium phosphate can be synthesized through the reaction of phosphoric acid with potassium hydroxide.", "Starting Materials": [ "Phosphoric acid", "Potassium hydroxide" ], "Reaction": [ "Mix phosphoric acid and potassium hydroxide in a 1:1 molar ratio in a reaction vessel.", "Stir the mixture until a clear solution is obtained.", "Heat the solution to 60-70°C and maintain the temperature for 1-2 hours.", "Cool the solution to room temperature and filter off any precipitates.", "Evaporate the filtrate to dryness to obtain potassium phosphate as a white crystalline solid." ] } | |
Numéro CAS |
7778-53-2 |
Formule moléculaire |
H3KO4P |
Poids moléculaire |
137.094 g/mol |
Nom IUPAC |
tripotassium;phosphate |
InChI |
InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
Clé InChI |
PJNZPQUBCPKICU-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[K+].[K+].[K+] |
SMILES canonique |
OP(=O)(O)O.[K] |
Autres numéros CAS |
14887-42-4 7778-53-2 |
Description physique |
DryPowder; Liquid Colourless or white, odourless hygroscopic crystals or granules. Hydrated forms available include the monohydrate and trihydrate |
Pictogrammes |
Corrosive; Irritant |
Numéros CAS associés |
66923-00-0 |
Solubilité |
Freely soluble in water. Insoluble in ethanol |
Synonymes |
dipotassium hydrogen phosphate K2HPO4 KD2PO4 potassium acid phosphate potassium dideuterium phosphate potassium dihydrogen phosphate potassium monohydrogen phosphate potassium phosphate potassium phosphate (K-H2PO4) potassium phosphate (K-H3PO4(1:2)) potassium phosphate (K2-HPO4) potassium phosphate (K3-PO4) potassium phosphate, dibasic potassium phosphate, monobasic potassium phosphate, unspecified form |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

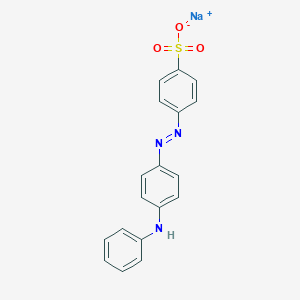
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
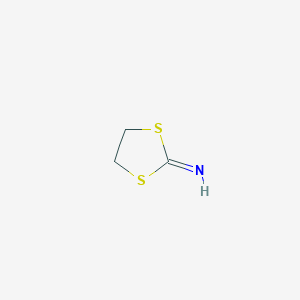

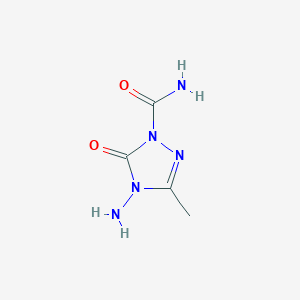



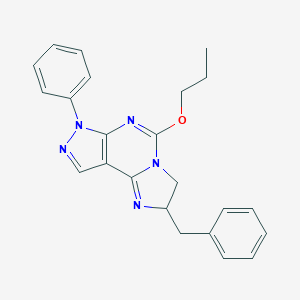

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)

